2-[(E)-2-(4-chloroanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide
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Overview
Description
2-[(E)-2-(4-chloroanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide is a complex organic compound with a unique structure that includes a thiazolium ring, a chloroaniline group, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-chloroanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide typically involves multiple steps, starting with the preparation of the thiazolium ring One common method involves the condensation of 4-chloroaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a thioamide to form the thiazolium ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-chloroanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(E)-2-(4-chloroanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-chloroanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-chloroanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol
- 3-(4-chloroanilino)-1-(2-naphthyl)-1-propanone
- 4-((E)-{[{2-[(4-chloroanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid
Uniqueness
2-[(E)-2-(4-chloroanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide is unique due to its specific structural features, such as the thiazolium ring and the combination of chloroaniline and diphenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(E)-2-(4-chloroanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS.BrH/c1-18(26-21-14-12-20(25)13-15-21)16-23-27(22-10-6-3-7-11-22)24(28,17-29-23)19-8-4-2-5-9-19;/h2-16,28H,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAGSPPPUWZMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=[N+](C(CS1)(C2=CC=CC=C2)O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=[N+](C(CS1)(C2=CC=CC=C2)O)C3=CC=CC=C3)/NC4=CC=C(C=C4)Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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